Chemical Series Divergence: Scaffold-Based Differentiation Between AZD-4992 and AZD9496
AZD-4992 possesses a C₂₈H₃₃N₅O₂S molecular formula, which is structurally unrelated to the indole‑acrylic acid core of AstraZeneca's later clinical candidate AZD9496 (C₂₉H₂₉F₃N₂O₆) [1][2]. This scaffold difference eliminates the carboxylic acid moiety present in AZD9496 and therefore changes both the hydrogen‑bonding pharmacophore and the ionization profile at physiological pH [1]. The resulting divergence in molecular recognition means potency, degradation efficiency, and ERα mutation sensitivity cannot be extrapolated from AZD9496 data.
| Evidence Dimension | Molecular scaffold identity |
|---|---|
| Target Compound Data | C₂₈H₃₃N₅O₂S (non‑indolic core; exact SMILES not publicly disclosed) |
| Comparator Or Baseline | AZD9496: C₂₉H₂₉F₃N₂O₆ (indole‑acrylic acid core) |
| Quantified Difference | Non‑overlapping chemical series; no atom‑for‑atom substructure match |
| Conditions | Structural analysis based on vendor‑reported molecular formula and public AZD9496 crystallographic data |
Why This Matters
Scaffold identity is the most fundamental driver of target engagement: a user requiring a non‑carboxylic acid SERD chemotype will find AZD-4992 distinct from AZD9496-based tool compounds.
- [1] De Savi C, Bradbury RH, Rabow AA, et al. Optimization of a Novel Series of Selective Estrogen Receptor Down‑regulators: Identification of AZD9496. J Med Chem. 2015;58(20):8128‑8140. DOI:10.1021/acs.jmedchem.5b00984. View Source
- [2] TargetMol. AZD-4992 Chemical Properties. Catalog No. T30259. View Source
